molecular formula C25H22N2O2 B4887379 N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide CAS No. 5923-62-6

N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide

Cat. No. B4887379
CAS RN: 5923-62-6
M. Wt: 382.5 g/mol
InChI Key: SGMUTMBUJAZEJZ-UHFFFAOYSA-N
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Description

N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide, also known as 8-HQ or clioquinol, is a hydroxyquinoline derivative that has been extensively studied for its potential use in treating various diseases. Clioquinol was first synthesized in the 1930s and has been used as an antifungal and antibacterial agent. In recent years, it has gained attention for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

Clioquinol's mechanism of action is not fully understood, but it is believed to involve chelation of metal ions such as copper and zinc. Metal ions have been shown to play a role in the formation of amyloid-beta plaques and alpha-synuclein aggregates. Clioquinol's ability to chelate these metal ions may prevent their involvement in these pathological processes.
Biochemical and Physiological Effects:
Clioquinol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the clearance of amyloid-beta plaques and alpha-synuclein aggregates. Clioquinol has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth.

Advantages and Limitations for Lab Experiments

Clioquinol has several advantages for lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied for its potential therapeutic effects. However, clioquinol has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, clioquinol has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on clioquinol. One potential area of research is the development of clioquinol derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of clioquinol's effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, clioquinol's potential use as a diagnostic tool for Alzheimer's disease is an area of ongoing research.

Synthesis Methods

Clioquinol can be synthesized by reacting 8-hydroxyquinoline with 4-methylbenzyl chloride and then with phenylacetyl chloride. The resulting product is purified by recrystallization to obtain pure clioquinol. This synthesis method has been well established and is widely used in research.

Scientific Research Applications

Clioquinol has been extensively studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Clioquinol has also been shown to increase the clearance of alpha-synuclein, which is associated with Parkinson's disease.

properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-9-11-20(12-10-17)23(27-22(28)16-18-6-3-2-4-7-18)21-14-13-19-8-5-15-26-24(19)25(21)29/h2-15,23,29H,16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMUTMBUJAZEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386916
Record name TCMDC-125551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5923-62-6
Record name TCMDC-125551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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